molecular formula C20H23N3O B7166432 N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7166432
M. Wt: 321.4 g/mol
InChI Key: KMYCGZKNPMZVTG-UHFFFAOYSA-N
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Description

N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group attached to a phenyl ring, a pyrrolidine ring, and a pyridine moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(22-19-13-18(19)17-4-2-1-3-5-17)23-11-8-16(14-23)12-15-6-9-21-10-7-15/h1-7,9-10,16,18-19H,8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYCGZKNPMZVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC=NC=C2)C(=O)NC3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a suitable nucleophile.

    Final Coupling: The final step involves coupling the cyclopropyl-phenyl group with the pyrrolidine-pyridine moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays and drug discovery.

Medicine

Medically, this compound has potential as a lead compound for the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties can be exploited to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylcyclopropyl)-3-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a different position of the pyridine ring.

    N-(2-phenylcyclopropyl)-3-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide: Another isomer with the pyridine ring in a different position.

    N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)piperidine-1-carboxamide: Similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(2-phenylcyclopropyl)-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a cyclopropyl group, a phenyl ring, a pyrrolidine ring, and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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